molecular formula C17H13NO7 B10863260 2-(4-Nitrophenyl)-2-oxoethyl 2-(acetyloxy)benzoate

2-(4-Nitrophenyl)-2-oxoethyl 2-(acetyloxy)benzoate

Cat. No.: B10863260
M. Wt: 343.29 g/mol
InChI Key: DXGKKUCQGYASDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Nitrophenyl)-2-oxoethyl 2-(acetyloxy)benzoate is an organic compound that features a nitrophenyl group, an oxoethyl group, and an acetyloxybenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)-2-oxoethyl 2-(acetyloxy)benzoate typically involves the esterification of 2-(4-nitrophenyl)-2-oxoethanol with 2-(acetyloxy)benzoic acid. This reaction can be catalyzed by acidic or basic catalysts under controlled temperature and pressure conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)-2-oxoethyl 2-(acetyloxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Nitrophenyl)-2-oxoethyl 2-(acetyloxy)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)-2-oxoethyl 2-(acetyloxy)benzoate involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, while the acetyloxybenzoate moiety can participate in ester hydrolysis. These reactions can modulate biological pathways, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Nitrophenyl)-2-oxoethyl 2-(acetyloxy)benzoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C17H13NO7

Molecular Weight

343.29 g/mol

IUPAC Name

[2-(4-nitrophenyl)-2-oxoethyl] 2-acetyloxybenzoate

InChI

InChI=1S/C17H13NO7/c1-11(19)25-16-5-3-2-4-14(16)17(21)24-10-15(20)12-6-8-13(9-7-12)18(22)23/h2-9H,10H2,1H3

InChI Key

DXGKKUCQGYASDS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.